molecular formula C20H21N3O2S B2987322 N-(2,3-dimethylphenyl)-2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide CAS No. 941956-62-3

N-(2,3-dimethylphenyl)-2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide

Cat. No.: B2987322
CAS No.: 941956-62-3
M. Wt: 367.47
InChI Key: IKXPQLATGCZSDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,3-dimethylphenyl)-2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C20H21N3O2S and its molecular weight is 367.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-(2,3-dimethylphenyl)-2-[[5-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2S/c1-13-5-4-6-17(14(13)2)22-19(24)12-26-20-21-11-18(23-20)15-7-9-16(25-3)10-8-15/h4-11H,12H2,1-3H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKXPQLATGCZSDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CSC2=NC=C(N2)C3=CC=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,3-dimethylphenyl)-2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in the field of cancer research and as an antiviral agent. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure

The compound features a complex structure with a thioacetamide moiety linked to an imidazole ring and substituted phenyl groups. This unique architecture is believed to contribute to its biological properties.

Anticancer Activity

Recent studies have demonstrated that compounds with similar structures exhibit significant anticancer activities. For instance, compounds related to the thioacetamide scaffold have shown promising results against various cancer cell lines.

Case Studies and Findings

  • Anticancer Screening : A study synthesized several thioacetamide derivatives and evaluated their activity against cancer cell lines such as HEPG2 (liver), MCF7 (breast), and SW1116 (colon). The most potent compound had an IC50 value of 1.18 ± 0.14 µM, indicating strong inhibitory effects on cell proliferation compared to standard treatments like staurosporine .
  • Mechanism of Action : The anticancer effects were attributed to the inhibition of key signaling pathways involved in cell growth and survival. For example, compounds were shown to inhibit EGFR and Src pathways, which are crucial in many cancers .

Antiviral Activity

In addition to anticancer properties, there is emerging evidence that compounds similar to this compound exhibit antiviral activities.

Research Insights

  • Inhibition of Viral Replication : Research indicates that certain thioacetamide derivatives can inhibit the replication of viruses such as HCV and HSV. These compounds were tested for their ability to reduce viral load in vitro, showing significant efficacy at low micromolar concentrations .
  • Mechanistic Studies : The antiviral mechanism is thought to involve direct interaction with viral proteins or interference with viral replication processes, although detailed mechanisms remain under investigation.

Summary of Biological Activities

The following table summarizes the biological activities associated with this compound and related compounds:

Activity Cell Line/Pathogen IC50/Effectiveness Reference
AnticancerHEPG21.18 µM
MCF74.18 µM
SW11160.67 µM
AntiviralHCVLow micromolar
HSVLow micromolar

Q & A

Q. What are the standard synthetic protocols for preparing N-(2,3-dimethylphenyl)-2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide, and how are intermediates characterized?

  • Methodology : The compound is synthesized via a multi-step process involving: (i) Formation of the imidazole core through condensation of 4-methoxyphenylglyoxal with thiourea derivatives under acidic conditions. (ii) Thioether linkage formation using chloroacetylation of the imidazole-2-thiol intermediate. (iii) Final coupling with 2,3-dimethylaniline via nucleophilic acyl substitution. Characterization includes melting point determination, FT-IR (to confirm C=O, N-H, and S-C bonds), and NMR (¹H/¹³C) to verify substituent positions and purity .

Q. How are spectroscopic techniques (NMR, IR) utilized to confirm the structure of this compound?

  • Methodology :
  • ¹H NMR : Signals at δ 2.25–2.35 ppm confirm methyl groups on the phenyl ring. A singlet at δ 3.80 ppm corresponds to the methoxy group. The acetamide NH proton appears as a broad peak at δ 10.2 ppm .
  • ¹³C NMR : Peaks at ~170 ppm (C=O), 160 ppm (imidazole C2), and 55 ppm (OCH₃) validate the structure.
  • FT-IR : Stretching at 1670–1685 cm⁻¹ (C=O), 3200–3300 cm⁻¹ (N-H), and 650–680 cm⁻¹ (C-S) .

Q. What solvents and catalysts are optimal for the final coupling step in synthesis?

  • Methodology : Dichloromethane (DCM) or DMF is used as solvents, with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent. Triethylamine (TEA) is added to neutralize HCl byproducts, ensuring >90% yield .

Q. How is purity assessed during synthesis, and what analytical thresholds are acceptable?

  • Methodology : Thin-layer chromatography (TLC) with ethyl acetate/hexane (3:7) monitors reaction progress. Final purity ≥95% is confirmed via HPLC (C18 column, acetonitrile/water gradient) and elemental analysis (C, H, N within ±0.4% of theoretical values) .

Q. What preliminary biological assays are recommended for evaluating this compound’s activity?

  • Methodology : Initial screens include:
  • α-Glucosidase inhibition (IC₅₀ determination using acarbose as a control).
  • Cytotoxicity assays (MTT protocol on mammalian cell lines, e.g., HEK-293).
  • Docking studies (AutoDock Vina) to predict binding affinity to target enzymes .

Advanced Research Questions

Q. How can molecular docking studies guide the optimization of this compound’s bioactivity?

  • Methodology : Docking into α-glucosidase (PDB ID: 1XSI) reveals critical interactions:
  • The methoxyphenyl group forms π-π stacking with Phe648.
  • The thioacetamide linker hydrogen-bonds to Asp616.
  • Modifications to the imidazole core (e.g., halogenation) may enhance binding energy (ΔG ≤ −9.5 kcal/mol) .

Q. What strategies resolve contradictions in SAR data between similar acetamide derivatives?

  • Methodology : (i) Meta-analysis : Compare IC₅₀ values of analogs (e.g., 4-methoxy vs. 4-nitro substituents) to identify substituent effects. (ii) Crystallography : Solve X-ray structures (e.g., ) to correlate steric/electronic features with activity. (iii) QSAR modeling : Use descriptors like logP and Hammett constants to predict activity trends .

Q. How can reaction conditions be optimized to mitigate byproduct formation during imidazole cyclization?

  • Methodology :
  • Use microwave-assisted synthesis (100°C, 20 min) instead of reflux (6–8 hr) to reduce degradation.
  • Add molecular sieves to absorb water, shifting equilibrium toward product.
  • Monitor pH (optimally pH 4–5) to prevent side reactions .

Q. What advanced toxicity studies are critical before in vivo testing?

  • Methodology :
  • Ames test (TA98 strain) to assess mutagenicity.
  • hERG inhibition assay (patch-clamp) to evaluate cardiac risk.
  • Subacute toxicity (14-day oral dosing in rodents, monitoring liver/kidney enzymes) .

Q. How do crystal packing interactions (e.g., hydrogen bonds) influence physicochemical properties?

  • Methodology : X-ray diffraction (e.g., ) shows:
  • N-H⋯N hydrogen bonds (2.8–3.0 Å) form inversion dimers, enhancing thermal stability (m.p. >180°C).
  • Twisted dihedral angles (61.8°) between aromatic rings reduce solubility but improve membrane permeability .

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points for structurally analogous compounds?

  • Methodology :
  • Verify purity via DSC (sharp peaks indicate homogeneity).
  • Compare crystallization solvents: Methanol/acetone (1:1) yields higher-melting polymorphs vs. ethanol .

Q. Why do some analogs show unexpected cytotoxicity despite favorable docking scores?

  • Methodology :
  • Evaluate off-target effects using kinase profiling panels (e.g., Eurofins).
  • Assess metabolic stability (hepatic microsome assay) to identify reactive metabolites .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.